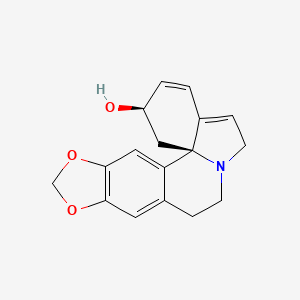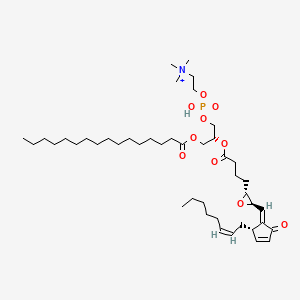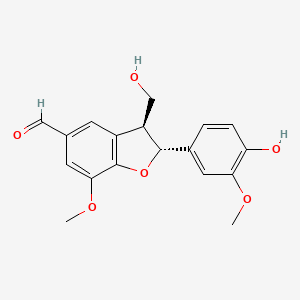
Ficusal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ficusal is a natural product found in Ficus microcarpa, Tarenna attenuata, and other organisms with data available.
Scientific Research Applications
Antidiabetic Properties
Ficus species, particularly those belonging to the genus Ficus (Moraceae), have been traditionally used in treating diabetes and related chronic disorders. They contain bioactive metabolites such as flavonoids, phenolic acids, tannins, alkaloids, glycosides, coumarins, triterpenoids, sterols, and vitamin E, which have shown significant effects in enhancing insulin secretion and reducing blood glucose levels in various in vivo studies (Deepa, Sowndhararajan, Kim, & Park, 2018).
Pharmacological Properties
Ficus benghalensis and Ficus religiosa, abundant in Asian countries, have a wide range of phytoconstituents and pharmacological properties. They demonstrate antioxidant, antidiabetic, anti-inflammatory, anticancer, antitumor, antimutagenic, antimicrobial, hepatoprotective, wound healing, and other activities (Murugesu, Selamat, & Perumal, 2021).
Anticancer and Anti-Inflammatory Agents
Ficus species have been identified for their potential use in traditional medicine against malignant disease and inflammation. Chemical groups and compounds in Ficus species contribute to their anticancer and anti-inflammatory actions (Lansky, Paavilainen, Pawlus, & Newman, 2008).
Dietary and Ethnopharmacological Importance
Ficus species are widely used in diets and have significant ethnopharmacological importance. The overlap between dietary and medicinal uses of Ficus species suggests potential health benefits beyond their traditional medicinal properties (Shi et al., 2018).
Antibacterial and Anti-biofilm Activity
Ficus species, particularly Ficus sansibarica, have shown antibacterial activity and can inhibit the growth of Gram-positive microorganisms, suggesting their potential in treating infections associated with these organisms (Awolola et al., 2014).
Phytochemical, Pharmacological, and Toxicological Aspects
Ficus plants contain rich secondary metabolites and exhibit a range of pharmacological activities such as antioxidant, cytotoxic, antimicrobial, anti-inflammatory, antidiabetic, antiulcer, and anticonvulsant. These findings suggest their safety and potential as therapeutic agents (Salehi et al., 2020).
Contextual Learning in Education
Ficus carica has been used as a contextual learning approach in science education, particularly during the COVID-19 pandemic. This demonstrates the educational applications of Ficus species in enhancing scientific understanding (Juanda, Nasrudin, Nursamsika, & Utami, 2021).
Enhanced Shoot Multiplication in Propagation
Research on Ficus religiosa has developed protocols for enhanced shoot multiplication, demonstrating its potential in forestry and conservation efforts (Siwach & Gill, 2011).
Oxygen Molecule Evaluation
Studies have focused on evaluating the oxygen molecule in Ficus religiosa, suggesting its role in plant physiology and environmental biology (Tahakik & Awachar, 2017).
properties
Product Name |
Ficusal |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C18H18O6/c1-22-15-7-11(3-4-14(15)21)17-13(9-20)12-5-10(8-19)6-16(23-2)18(12)24-17/h3-8,13,17,20-21H,9H2,1-2H3/t13-,17+/m1/s1 |
InChI Key |
FHRVWMUANLCTEE-DYVFJYSZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C=O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=O |
synonyms |
ficusal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



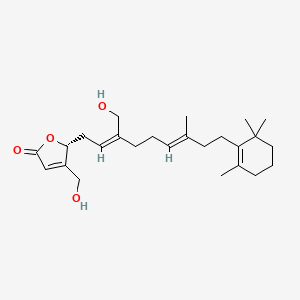

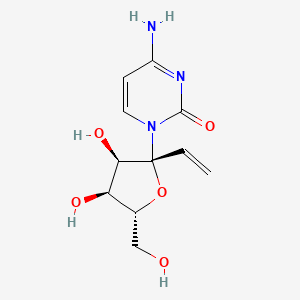
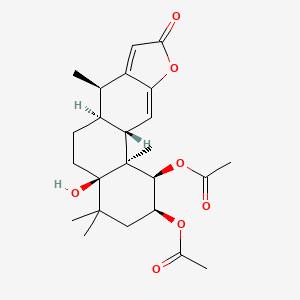
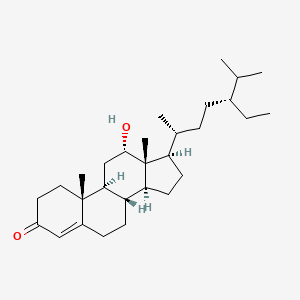
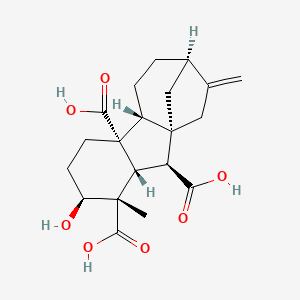
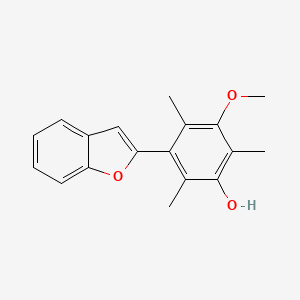
![(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)
![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)

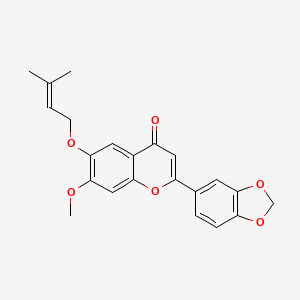
![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)
